molecular formula C8H9N3O5S B14805407 5-Cyclopropoxy-2-nitropyridine-3-sulfonamide

5-Cyclopropoxy-2-nitropyridine-3-sulfonamide

Cat. No.: B14805407
M. Wt: 259.24 g/mol
InChI Key: LIPPBFOOZAVDKT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-nitropyridine-3-sulfonamide involves multiple steps One common method starts with the nitration of pyridine to form 3-nitropyridineThe final step involves the cyclopropoxylation of the nitropyridine-sulfonamide intermediate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and sulfonation reactions under controlled conditions to ensure high yields and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, sulfonic acid derivatives, and substituted pyridine compounds .

Scientific Research Applications

5-Cyclopropoxy-2-nitropyridine-3-sulfonamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can participate in redox reactions, affecting cellular processes. The cyclopropoxy group contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    5-Nitropyridine-3-sulfonamide: Similar structure but lacks the cyclopropoxy group.

    2-Nitropyridine-3-sulfonamide: Differently substituted pyridine ring.

    Cyclopropoxy-2-nitropyridine: Lacks the sulfonamide group.

Uniqueness

5-Cyclopropoxy-2-nitropyridine-3-sulfonamide stands out due to the presence of all three functional groups (cyclopropoxy, nitro, and sulfonamide) on the pyridine ring, which imparts unique chemical properties and reactivity .

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine-3-sulfonamide

InChI

InChI=1S/C8H9N3O5S/c9-17(14,15)7-3-6(16-5-1-2-5)4-10-8(7)11(12)13/h3-5H,1-2H2,(H2,9,14,15)

InChI Key

LIPPBFOOZAVDKT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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